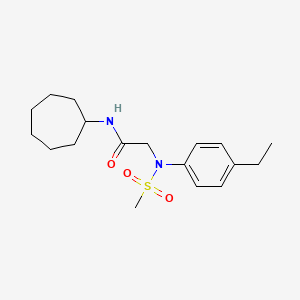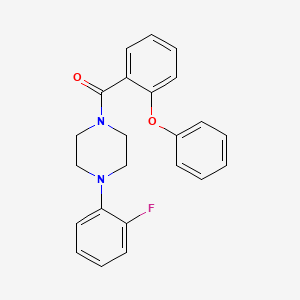
N~1~-cycloheptyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~1~-cycloheptyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CGP 3466B, is a neuroprotective drug that has been extensively studied for its potential use in treating neurodegenerative diseases. This compound was first synthesized in the early 1990s by scientists at Novartis Pharmaceuticals, and since then, it has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of CGP 3466B is not fully understood, but it is believed to involve the modulation of various cellular pathways involved in neuronal survival and function. One proposed mechanism involves the activation of the transcription factor NF-κB, which plays a key role in regulating the expression of genes involved in cellular stress responses and inflammation. CGP 3466B has also been shown to modulate the activity of various enzymes involved in the metabolism of reactive oxygen species, which are known to contribute to neuronal damage in neurodegenerative diseases.
Biochemical and Physiological Effects:
CGP 3466B has been shown to have a variety of biochemical and physiological effects on neuronal cells. In addition to its neuroprotective effects, CGP 3466B has been shown to increase the activity of various enzymes involved in energy metabolism, such as mitochondrial respiratory chain complexes and ATP synthase. Additionally, CGP 3466B has been shown to modulate the activity of various ion channels and neurotransmitter receptors, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using CGP 3466B in laboratory experiments is its well-characterized mechanism of action and neuroprotective effects. Additionally, CGP 3466B has been shown to be relatively non-toxic and well-tolerated in animal models, making it a potentially safe and effective therapeutic agent. However, one limitation of using CGP 3466B in laboratory experiments is its relatively low potency, which may limit its efficacy in certain experimental settings.
Future Directions
There are several potential future directions for research on CGP 3466B. One area of interest is the development of more potent and selective analogs of CGP 3466B that may have improved therapeutic efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of CGP 3466B and its effects on various cellular pathways involved in neurodegeneration. Finally, clinical trials are needed to determine the safety and efficacy of CGP 3466B in humans with neurodegenerative diseases.
Scientific Research Applications
CGP 3466B has been extensively studied for its potential use in treating neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. In preclinical studies, CGP 3466B has been shown to protect neurons from various forms of damage, including oxidative stress, excitotoxicity, and mitochondrial dysfunction. Additionally, CGP 3466B has been shown to improve motor function and cognitive performance in animal models of neurodegenerative diseases.
properties
IUPAC Name |
N-cycloheptyl-2-(4-ethyl-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-3-15-10-12-17(13-11-15)20(24(2,22)23)14-18(21)19-16-8-6-4-5-7-9-16/h10-13,16H,3-9,14H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCGSAMGHNPIDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2CCCCCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-(3-acetylphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3553480.png)
![4-({4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)morpholine](/img/structure/B3553488.png)
![5-[1-benzyl-2-methyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3553500.png)
![1-[(benzylthio)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3553508.png)
![N-[4-(acetylamino)phenyl]-2-{2-nitro-4-[(trifluoromethyl)thio]phenoxy}acetamide](/img/structure/B3553510.png)
![methyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3553518.png)
![N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3553526.png)
![3-(4-methoxyphenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3553539.png)
![N-(4-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3553543.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(3-fluorophenyl)glycinamide](/img/structure/B3553555.png)

![N-(2-bromo-4-methylphenyl)-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzamide](/img/structure/B3553569.png)

